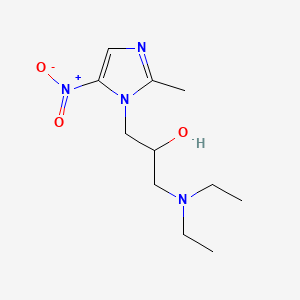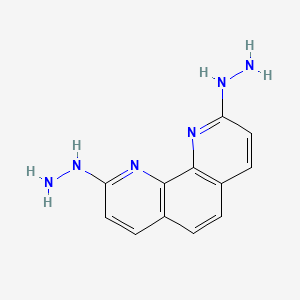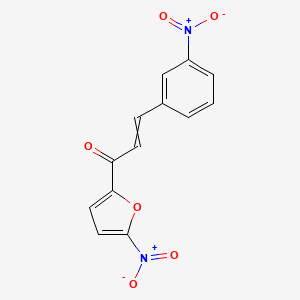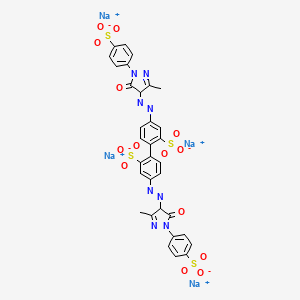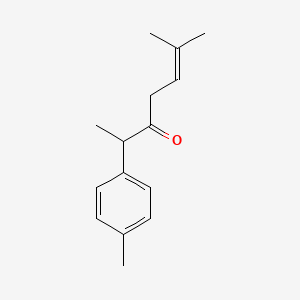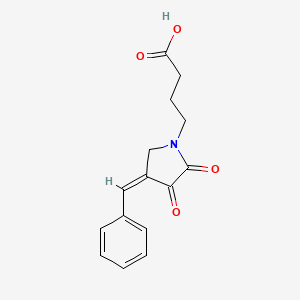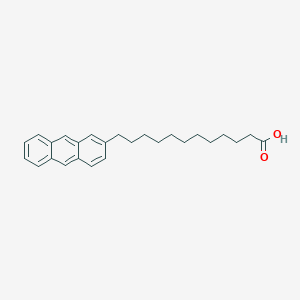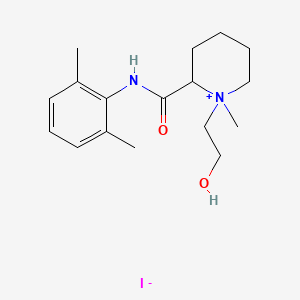
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research. The unique structure of this compound, featuring a piperidinium core with specific functional groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- typically involves the reaction of piperidine with 2,6-dimethylphenyl isocyanate, followed by the introduction of a hydroxyethyl group and subsequent methylation. The final step involves the addition of iodide to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halide salts under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while substitution of the iodide ion with chloride yields the corresponding chloride salt.
Applications De Recherche Scientifique
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as ionic liquids and polymers.
Mécanisme D'action
The mechanism of action of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Salts: These compounds share a similar structure with piperidinium salts but have a pyridine ring instead of a piperidine ring.
Quaternary Ammonium Salts: These compounds have a similar cationic structure but differ in the nature of the substituents attached to the nitrogen atom.
Uniqueness
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is unique due to its specific functional groups and the presence of the iodide ion. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
78289-20-0 |
|---|---|
Formule moléculaire |
C17H27IN2O2 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-1-methylpiperidin-1-ium-2-carboxamide;iodide |
InChI |
InChI=1S/C17H26N2O2.HI/c1-13-7-6-8-14(2)16(13)18-17(21)15-9-4-5-10-19(15,3)11-12-20;/h6-8,15,20H,4-5,9-12H2,1-3H3;1H |
Clé InChI |
NBXLEBLTPDQQJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)CCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


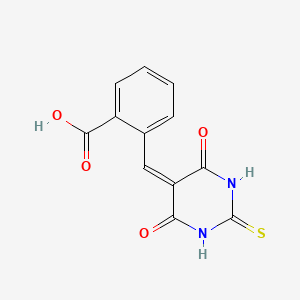
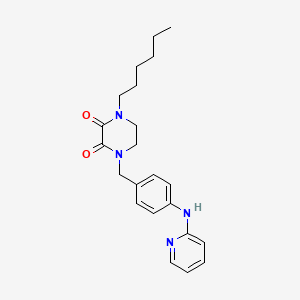
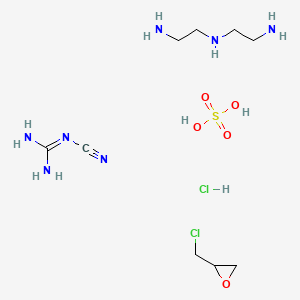
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
